molecular formula C99H161F3N20O26 B6295603 Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Tyr-Val-Ala-Asp-al.TFA CAS No. 201608-12-0

Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Tyr-Val-Ala-Asp-al.TFA

Cat. No.: B6295603
CAS No.: 201608-12-0
M. Wt: 2104.5 g/mol
InChI Key: BJXCBUYCBKDVID-SBLBPKJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Tyr-Val-Ala-Asp-al.TFA” is a synthetic peptide sequence. It is a potent reversible caspase-8 inhibitor, rendered cell-permeable by attaching a non-polar cell-penetrating peptide corresponding to the Kaposi fibroblast growth factor signal peptide sequence . This compound is used in various biochemical and medical research applications due to its ability to inhibit caspase-8, an enzyme involved in apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Tyr-Val-Ala-Asp-al.TFA” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at the amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

The compound “Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Tyr-Val-Ala-Asp-al.TFA” can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols.

Scientific Research Applications

The compound “Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Tyr-Val-Ala-Asp-al.TFA” has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications in diseases involving apoptosis, such as cancer.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by inhibiting caspase-8, an enzyme that plays a crucial role in the apoptosis pathway. By binding to the active site of caspase-8, the peptide prevents the enzyme from cleaving its substrates, thereby inhibiting the apoptotic process. This inhibition can be beneficial in conditions where excessive apoptosis is detrimental, such as in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Tyr-Val-Ala-Asp-al.TFA” lies in its specific sequence and its ability to inhibit caspase-8 effectively. The attachment of a non-polar cell-penetrating peptide enhances its cell permeability, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H160N20O24.C2HF3O2/c1-46(2)37-66(85(129)100-57(21)81(125)106-68(39-48(5)6)87(131)109-67(38-47(3)4)86(130)104-61(25)96(140)116-35-27-30-74(116)92(136)110-71(43-63-31-33-65(120)34-32-63)90(134)115-77(53(15)16)94(138)102-56(20)80(124)105-64(45-118)44-75(121)122)108-88(132)70(41-50(9)10)111-95(139)78(54(17)18)114-84(128)60(24)101-91(135)73-29-28-36-117(73)97(141)72(42-51(11)12)112-89(133)69(40-49(7)8)107-82(126)58(22)103-93(137)76(52(13)14)113-83(127)59(23)99-79(123)55(19)98-62(26)119;3-2(4,5)1(6)7/h31-34,45-61,64,66-74,76-78,120H,27-30,35-44H2,1-26H3,(H,98,119)(H,99,123)(H,100,129)(H,101,135)(H,102,138)(H,103,137)(H,104,130)(H,105,124)(H,106,125)(H,107,126)(H,108,132)(H,109,131)(H,110,136)(H,111,139)(H,112,133)(H,113,127)(H,114,128)(H,115,134)(H,121,122);(H,6,7)/t55-,56-,57-,58-,59-,60-,61-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-,77-,78-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXCBUYCBKDVID-SBLBPKJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H161F3N20O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2104.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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